N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of fluorine, iodine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the iodine atom: This step often involves electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the fluoro-trifluoromethylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the carboxamide group: This step typically involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its unique chemical properties.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
- N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methyl-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-iodo-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4IN3O/c1-20-10(8(17)5-18-20)11(21)19-9-4-6(12(14,15)16)2-3-7(9)13/h2-5H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVMRRNXCWFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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